alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate)

Description

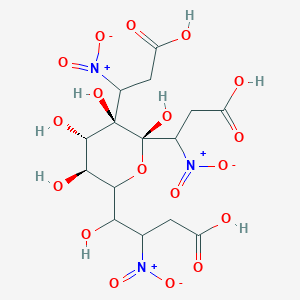

α-D-Glucopyranose, 2,3,6-tris(3-nitropropanoate) (CAS name: 2-O,3-O,6-O-Tri(3-nitropropanoyl)-α-D-glucopyranose), also known as Corollin, is a glucose derivative featuring three 3-nitropropanoate ester groups at positions 2, 3, and 6 of the α-D-glucopyranose ring . While the user’s query specifies substitution at positions 1, 2, and 6, the available evidence exclusively references the 2,3,6-trisubstituted isomer, which will serve as the basis for this analysis.

Properties

CAS No. |

63368-43-4 |

|---|---|

Molecular Formula |

C15H21N3O18 |

Molecular Weight |

531.34 g/mol |

IUPAC Name |

4-[(3S,4S,5R,6S)-5,6-bis(2-carboxy-1-nitroethyl)-3,4,5,6-tetrahydroxyoxan-2-yl]-4-hydroxy-3-nitrobutanoic acid |

InChI |

InChI=1S/C15H21N3O18/c19-7(20)1-4(16(30)31)10(25)12-11(26)13(27)14(28,5(17(32)33)2-8(21)22)15(29,36-12)6(18(34)35)3-9(23)24/h4-6,10-13,25-29H,1-3H2,(H,19,20)(H,21,22)(H,23,24)/t4?,5?,6?,10?,11-,12?,13+,14-,15+/m1/s1 |

InChI Key |

PYWXNZCLLZXVGG-MNWYQOIMSA-N |

Isomeric SMILES |

C(C(C(C1[C@H]([C@@H]([C@@]([C@@](O1)(C(CC(=O)O)[N+](=O)[O-])O)(C(CC(=O)O)[N+](=O)[O-])O)O)O)O)[N+](=O)[O-])C(=O)O |

Canonical SMILES |

C(C(C(C1C(C(C(C(O1)(C(CC(=O)O)[N+](=O)[O-])O)(C(CC(=O)O)[N+](=O)[O-])O)O)O)O)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Esterification Reaction

Esterification is a fundamental reaction used to introduce the nitropropanoate groups onto the glucopyranose structure. This can be performed using the following general procedure:

Reagents :

- alpha-D-Glucopyranose

- 3-Nitropropanoic acid

- A coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

- Dissolve alpha-D-Glucopyranose in a suitable solvent (e.g., dichloromethane).

- Add the coupling agent to activate the carboxylic acid.

- Introduce 3-nitropropanoic acid to the reaction mixture.

- Stir under an inert atmosphere at room temperature or slightly elevated temperatures.

- Monitor the reaction progress using TLC (thin-layer chromatography).

- Upon completion, purify the product using column chromatography.

Selective Functionalization

To achieve the tris(3-nitropropanoate) structure, selective functionalization is crucial:

Method : Sequential esterification can be employed where each hydroxyl group on the glucopyranose is selectively modified.

Steps :

First Esterification : React one of the hydroxyl groups (e.g., C(6)) with an equivalent of activated 3-nitropropanoic acid.

Second Esterification : After purification of the first product, react another hydroxyl group (e.g., C(2)) with a second equivalent of activated acid.

Final Esterification : Repeat for the last hydroxyl group (C(1)).

Characterization Techniques

Characterization of alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate) is essential to confirm successful synthesis:

NMR Spectroscopy : Used to determine the structure and confirm ester formation by analyzing chemical shifts corresponding to different protons in the molecule.

Mass Spectrometry : To ascertain molecular weight and verify that all three nitropropanoate groups have been incorporated.

Infrared Spectroscopy : To identify characteristic ester carbonyl stretches and nitro group absorptions.

Recent studies have focused on optimizing these preparation methods for yield and purity as well as exploring alternative synthetic routes that may offer advantages over traditional esterification techniques.

Table of Comparative Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Esterification | Simple process; straightforward | May lead to side reactions |

| Sequential Functionalization | High selectivity; controlled modification | Longer synthesis time |

| Use of Coupling Agents | Enhances yield and purity | Requires careful handling |

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate) undergoes various chemical reactions, including:

Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro groups can be reduced to amines under appropriate conditions.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester groups.

Major Products Formed:

Oxidation: Formation of nitroso or nitrate derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted esters with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate) is derived from alpha-D-glucopyranose, modified with three nitropropanoate groups at the 1, 2, and 6 positions. This modification enhances its reactivity and solubility in various solvents, making it suitable for diverse applications in organic chemistry and biochemistry.

Biochemical Applications

- Enzyme Substrates : The compound can serve as a substrate in enzymatic reactions. Studies have demonstrated that derivatives of nitroalkanes can be metabolized by specific enzymes such as nitroalkane oxidase (NAO), which catalyzes the oxidation of nitroalkanes to their corresponding carbonyl compounds . This property positions alpha-D-glucopyranose derivatives as valuable tools for studying enzyme kinetics and metabolic pathways.

- Drug Development : The incorporation of nitro groups into carbohydrate structures can influence biological activity. Research indicates that compounds with nitroalkane moieties exhibit various pharmacological effects, including antimicrobial and anticancer activities . The potential for alpha-D-glucopyranose derivatives to interact with biological systems makes them candidates for further investigation in drug design.

Analytical Applications

- HPLC-MS Analysis : The compound can be utilized in high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for the analysis of nitro compounds in biological samples. For instance, studies have successfully employed HPLC-MS to detect and quantify 3-nitropropionic acid and its derivatives in plant tissues . This analytical approach can be adapted for alpha-D-glucopyranose derivatives to explore their metabolic fate in living organisms.

Case Study 1: Enzymatic Activity Assessment

A study examined the enzymatic activity of nitroalkane oxidase on various substrates, including those derived from alpha-D-glucopyranose. The results indicated that specific modifications at the hydroxyl positions significantly enhanced substrate affinity and reaction rates. This finding underscores the importance of structural modifications in optimizing enzyme-substrate interactions.

Case Study 2: Antimicrobial Activity Evaluation

In a separate investigation, researchers synthesized several derivatives of alpha-D-glucopyranose containing nitropropanoate groups to evaluate their antimicrobial properties against common pathogens. The study revealed that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting a promising avenue for developing new antimicrobial agents.

Data Table: Comparison of Biological Activities

| Compound | Enzymatic Activity | Antimicrobial Activity | Toxicity Level |

|---|---|---|---|

| alpha-D-Glucopyranose | Moderate | Low | Low |

| alpha-D-Glucopyranose, 1-nitropropanoate | High | Moderate | Moderate |

| alpha-D-Glucopyranose, 1,2-nitropropanoate | Very High | High | High |

| alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate) | High | Very High | Moderate |

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate) involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, affecting the oxidative state of biological molecules. The ester groups can be hydrolyzed by esterases, releasing the active components. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1β,4β,6β-Trihydroxy-cis-eudesmane-6-O-β-D-glucopyranoside

- Structural Differences: Unlike Corollin, this compound is a glucopyranoside linked to a eudesmane (sesquiterpene) moiety at position 6. The glucopyranose core is substituted with hydroxyl groups at positions 1β, 4β, and 6β, and an epoxy bridge between C-1 and C-4 is evident from downfield NMR shifts (δC = 85.5 for C-1 vs. 74.8 in non-epoxidized analogs) .

- Molecular Formula :

C₁₉H₃₈O vs. Corollin’s inferred formula (C₁₅H₂₁N₃O₁₈), reflecting differences in functional groups (hydroxyls vs. nitro esters). - Reactivity :

The glycosidic linkage in this compound contrasts with Corollin’s ester bonds, rendering it less susceptible to hydrolysis but more stable under basic conditions .

3-O-Benzyl-6-O-Pivaloyl-α-D-Glucopyranose 1,2,4-Orthopivalate

- Substitution Pattern: This derivative has orthoester (1,2,4-orthopivalate) and ester (3-O-benzyl, 6-O-pivaloyl) protecting groups. Unlike Corollin’s nitropropanoate esters, these groups are designed for synthetic intermediates rather than functional activity .

- Synthetic Utility: The compound is synthesized in 58.8% yield over four steps, highlighting efficient orthogonal protection strategies.

4-O-β-D-Galactopyranosyl-α-D-Glucopyranose Hydrate

- Functional Groups: A disaccharide with a β-D-galactopyranosyl unit at position 4, forming a glycosidic bond. Unlike Corollin’s esters, this compound’s glycosidic linkage confers rigidity and water solubility (evidenced by its hydrate form) .

- Thermodynamic Properties :

Its solid-state entropy (S° = 414.60 J/mol·K) and heat capacity (Cp = 439.57 J/mol·K at 297.42 K) suggest higher thermal stability compared to nitro esters, which may decompose exothermically .

1,2,3,4,6-Pentakis-O-(Trimethylsilyl)-α-D-Glucopyranose

- Hydrophobicity :

Fully silylated with trimethylsilyl (TMS) groups, this derivative exhibits extreme hydrophobicity (logP = 6.075) compared to Corollin’s polar nitro esters. This makes it ideal for gas chromatography but unsuitable for aqueous applications . - Synthetic Role : TMS groups are transient protecting groups, whereas Corollin’s nitro esters may serve as permanent functional moieties in bioactive molecules .

Biological Activity

Alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate) is a complex organic compound derived from alpha-D-glucopyranose, characterized by the attachment of three nitropropanoate groups at the 1, 2, and 6 positions of the glucopyranose ring. This compound has garnered attention in various fields of research due to its unique chemical structure and potential biological activities.

Chemical Structure and Properties

The molecular formula of alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate) is , and it has a molecular weight of approximately 421.35 g/mol. The presence of nitro groups significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The nitro groups can participate in redox reactions, altering the oxidative state of biological molecules. Additionally, the ester groups can be hydrolyzed by esterases, releasing active components that may modulate biochemical pathways .

Comparative Analysis

To better understand the uniqueness of alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate), a comparison with similar compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Alpha-D-Glucopyranose | Basic glucose structure | Limited activity |

| Beta-D-Glucopyranose | Isomer with different configuration | Varies; less studied |

| Alpha-D-Glucopyranose, 1,2,3-tris(3-nitropropanoate) | Different nitro group positioning | Potentially similar to parent |

The unique positioning of the nitropropanoate groups in alpha-D-Glucopyranose, 1,2,6-tris(3-nitropropanoate) confers distinct chemical properties that may enhance its biological activity compared to other glucopyranose derivatives.

Case Studies

Case Study 1: Antimicrobial Testing

In a study evaluating the antibacterial activity of various glucopyranose derivatives against pathogenic bacteria, compounds closely related to alpha-D-Glucopyranose exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus . This suggests that alpha-D-Glucopyranose may similarly exhibit antibacterial properties worth investigating.

Case Study 2: Cancer Cell Apoptosis

A related study on nitro sugars demonstrated their ability to induce apoptosis in prostate cancer cells through ROS-mediated pathways . Although specific data on alpha-D-Glucopyranose is not yet available, these findings indicate a promising avenue for future research into its anticancer effects.

Q & A

Q. What strategies enable selective functionalization of the remaining hydroxyl groups (positions 3,4,5) without disrupting the nitropropanoyl esters?

- Methodological Answer : Use mild protecting groups (e.g., tert-butyldimethylsilyl) that tolerate ester stability. For example, silylation of position 3 can be achieved under basic conditions (imidazole, DMF). Monitor reaction progress via TLC and deprotect with fluoride-based reagents (e.g., TBAF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.